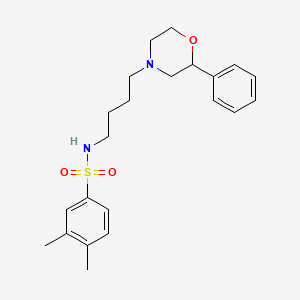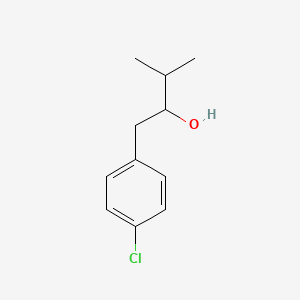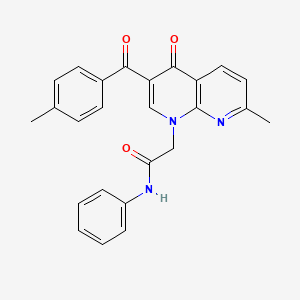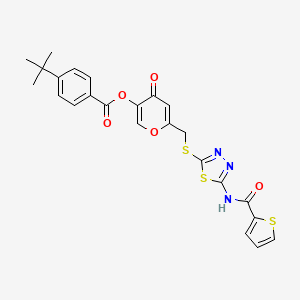![molecular formula C12H15N3O3S3 B2630567 4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide CAS No. 478077-58-6](/img/structure/B2630567.png)
4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide” is a derivative of the 1,3,4-thiadiazole class of compounds . Thiadiazole derivatives are known for their broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Scientific Research Applications
Photodynamic Therapy
Research on similar benzenesulfonamide derivatives has demonstrated their potential application in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, indicating its high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These properties make it a promising candidate for Type II photosensitizers in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Anticancer Activity
Sulfonamide derivatives have shown marked anticancer activity against various cancer cell lines. A study on the synthesis and bioactivity of new benzenesulfonamides revealed interesting cytotoxic activities, emphasizing the importance of these compounds for further anti-tumor activity studies. Specifically, some derivatives strongly inhibited carbonic anhydrase isoenzymes, which are potential therapeutic targets for cancer treatment (H. Gul et al., 2016).
Antibacterial and Antifungal Properties
Compounds with sulfonamide groups have been investigated for their antibacterial and antifungal properties. A particular study synthesized new sulfonamide derivatives and evaluated their antibacterial activity against various strains, showcasing the potential of these compounds as antibacterial agents (A. Hangan et al., 2016).
Enzyme Inhibition
Sulfonamide compounds are well-known for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological processes. Research into the inhibition of mitochondrial carbonic anhydrase isozyme V with aromatic and heterocyclic sulfonamides has revealed several low nanomolar inhibitors. These findings suggest potential novel pharmacological applications, including the treatment or prevention of obesity by inhibiting CA-mediated lipogenic processes (D. Vullo et al., 2004).
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S3/c1-9-12(20-15-14-9)19-8-7-13-21(16,17)11-5-3-10(18-2)4-6-11/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDFIQLNAREQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide](/img/structure/B2630490.png)



![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2630494.png)
![2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2630496.png)
![(E)-(3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-1-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2630497.png)
![1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2630499.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630503.png)

![N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2630507.png)
